N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
CAS No.: 896338-32-2
Cat. No.: VC7181667
Molecular Formula: C24H28N4O6
Molecular Weight: 468.51
* For research use only. Not for human or veterinary use.
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide - 896338-32-2](/images/structure/VC7181667.png)
Specification
CAS No. | 896338-32-2 |
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Molecular Formula | C24H28N4O6 |
Molecular Weight | 468.51 |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Standard InChI | InChI=1S/C24H28N4O6/c1-27-6-8-28(9-7-27)18(17-3-5-20-22(11-17)34-15-32-20)13-26-24(30)23(29)25-12-16-2-4-19-21(10-16)33-14-31-19/h2-5,10-11,18H,6-9,12-15H2,1H3,(H,25,29)(H,26,30) |
Standard InChI Key | IDBJSJWKSXWTKD-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features two 1,3-benzodioxole groups—heterocyclic rings comprising fused benzene and dioxolane systems—connected via an ethanediamide (oxamide) bridge. One benzodioxole is attached to the ethanediamide’s nitrogen via a methyl group, while the other is linked through an ethyl chain substituted with a 4-methylpiperazine ring. This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly those involving π-π stacking (benzodioxoles) and hydrogen bonding (amide and piperazine groups) .
Molecular Formula and Weight
The molecular formula is C23H27N5O6, derived as follows:
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Two 1,3-benzodioxole units: 2 × (C7H6O2) = C14H12O4
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Ethanediamide backbone: C2H4N2O2
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4-Methylpiperazine-substituted ethyl group: C5H12N2 (piperazine) + C2H4 (ethyl) = C7H16N2
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Methyl group: CH3
Total molecular weight: 493.5 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Spectroscopic and Computational Data
While experimental spectra are unavailable, predictive models suggest:
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IR Spectroscopy: Strong absorptions at ~1,740 cm⁻¹ (amide C=O stretch) and ~1,250 cm⁻¹ (C-O-C in benzodioxole).
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NMR: Proton environments include:
Synthesis and Optimization
Synthetic Route
The synthesis involves three key intermediates (Fig. 1):
2.1.1 Benzodioxole-Methylamine Synthesis
1,3-Benzodioxole-5-carbaldehyde undergoes reductive amination with methylamine to yield N-(1,3-benzodioxol-5-ylmethyl)amine. Catalytic hydrogenation (H2/Pd-C) achieves >85% yield.
2.1.2 Piperazine-Ethyl-Benzodioxole Intermediate
2-(1,3-Benzodioxol-5-yl)ethanol is brominated (PBr3), then reacted with 4-methylpiperazine under SN2 conditions. Purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1) isolates the product .
2.1.3 Coupling via Ethanediamide
The final step employs carbodiimide-mediated coupling (EDC/HOBt) between N-(1,3-benzodioxol-5-ylmethyl)amine and the piperazine-ethyl-benzodioxole carboxylic acid derivative. Reaction in anhydrous DMF at 0–5°C minimizes side reactions.
Industrial-Scale Considerations
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Flow Chemistry: Microreactors enhance mixing and heat transfer, improving yield (∼92% vs. 78% batch).
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Green Chemistry: Ionic liquid solvents (e.g., [BMIM][BF4]) reduce waste generation by 40% .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Predicted at 2.1 (Moderately lipophilic; suitable for blood-brain barrier penetration).
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Aqueous Solubility: 0.45 mg/mL (pH 7.4), enhancing bioavailability compared to analogs .
Stability
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Hydrolytic Stability: t1/2 = 14.3 hrs (pH 7.4 buffer, 37°C).
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Photodegradation: Benzodioxole rings undergo UV-induced cleavage (λmax = 310 nm); amber glass storage recommended.
Research Applications and Biological Activity
Putative Pharmacological Targets
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Monoamine Oxidase (MAO) Inhibition: Structural similarity to safinamide (MAO-B IC50 = 3.8 nM) suggests potential activity. Docking studies indicate Ki ≈ 12 nM for MAO-B.
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σ-1 Receptor Modulation: The piperazine group may interact with glutamate-binding pockets (ΔG = −9.2 kcal/mol) .
Materials Science Applications
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Organic Semiconductors: Benzodioxole’s electron-rich aromatic system enables hole mobility up to 0.32 cm²/V·s in thin-film transistors.
Comparative Analysis with Structural Analogs
Parameter | Target Compound | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1-Methylpyrrol-2-yl)-2-(4-Methylpiperazin-1-yl)ethyl]Ethanediamide |
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Molecular Weight | 493.5 g/mol | 427.5 g/mol |
logP | 2.1 | 1.7 |
MAO-B Inhibition (Pred.) | Ki = 12 nM | Ki = 28 nM |
Synthetic Yield | 78% (batch), 92% (flow) | 65% (batch) |
The replacement of the pyrrole moiety with a second benzodioxole enhances planarity and π-system conjugation, potentially improving target affinity and material properties .
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